N-Hydroxy-5-nitro-3H-imidazole-4-carboxamide
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Overview
Description
N-Hydroxy-5-nitro-3H-imidazole-4-carboxamide is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions This compound is characterized by the presence of a hydroxy group, a nitro group, and a carboxamide group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-5-nitro-3H-imidazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable reagent to form the imidazole ring. For instance, the cyclization of amido-nitriles can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify optimal reaction conditions. The scalability of these methods ensures the efficient production of this compound for various applications.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-5-nitro-3H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The hydroxy group can be oxidized to a carbonyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the nitro group can yield N-Hydroxy-5-amino-3H-imidazole-4-carboxamide, while oxidation of the hydroxy group can produce N-Oxo-5-nitro-3H-imidazole-4-carboxamide.
Scientific Research Applications
N-Hydroxy-5-nitro-3H-imidazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme mechanisms and interactions.
Medicine: It has potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of N-Hydroxy-5-nitro-3H-imidazole-4-carboxamide involves its interaction with molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active site residues, while the nitro group can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-5-amino-3H-imidazole-4-carboxamide
- N-Oxo-5-nitro-3H-imidazole-4-carboxamide
- 5-Nitro-3H-imidazole-4-carboxamide
Uniqueness
N-Hydroxy-5-nitro-3H-imidazole-4-carboxamide is unique due to the presence of both a hydroxy and a nitro group on the imidazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives. The hydroxy group enhances its ability to form hydrogen bonds, while the nitro group provides redox activity, making it a versatile compound for various applications.
Properties
CAS No. |
82039-86-9 |
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Molecular Formula |
C4H4N4O4 |
Molecular Weight |
172.10 g/mol |
IUPAC Name |
N-hydroxy-5-nitro-1H-imidazole-4-carboxamide |
InChI |
InChI=1S/C4H4N4O4/c9-4(7-10)2-3(8(11)12)6-1-5-2/h1,10H,(H,5,6)(H,7,9) |
InChI Key |
VAAPYDAJFKJVFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1)[N+](=O)[O-])C(=O)NO |
Origin of Product |
United States |
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